B1575224 L-dopachrome tautomerase (387-395)

L-dopachrome tautomerase (387-395)

Cat. No.: B1575224
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Dopachrome tautomerase (DCT or TRP2) is a zinc-containing enzyme critical to the eumelanin synthesis pathway, where it catalyzes the tautomerization of L-dopachrome into 5,6-dihydroxyindole-2-carboxylic acid (DHICA) . Unlike the copper-dependent oxidations catalyzed by tyrosinase, DCT's use of zinc as a cofactor facilitates an isomerization reaction, a key distinction in melanogenic chemistry . Beyond its role in pigmentation, DCT is a major molecular driver in melanoma, where its expression is associated with tumor progression, enhanced resistance to therapeutic stressors like cisplatin, and poorer patient outcomes . It is also a well-characterized tumor antigen, with its epitopes recognized by cytotoxic T lymphocytes, highlighting its significant potential as a target for immunotherapy and vaccine development . The peptide "L-dopachrome tautomerase (387-395)" likely corresponds to an immunogenic epitope of the full-length protein, making it a valuable tool for immunology research, particularly in the study of T-cell responses and the development of adoptive cell therapies against melanoma. This product is supplied for research purposes to further investigate these mechanisms. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

sequence

ANDPIFVVL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

L-dopachrome tautomerase (387-395)

Origin of Product

United States

Scientific Research Applications

Role in Melanoma Biology

L-DCT plays a crucial role in the biosynthesis of melanin, specifically in converting dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA). This enzymatic activity is vital for the production of eumelanin, a pigment that provides protection against oxidative stress. The overexpression of L-DCT is observed in many melanoma cells, particularly those that exhibit resistance to chemotherapy and radiotherapy, suggesting its involvement in tumor survival mechanisms .

Case Study: Melanoma Cell Resistance

In a study examining human amelanotic melanoma cell lines, it was found that L-DCT co-localizes with caveolin-1 (CAV1) at the plasma membrane. This interaction appears to enhance the survival of melanoma cells under stress conditions by promoting the production of DHICA, which has antioxidant properties . The study proposed a model where L-DCT contributes to the resistance of melanoma cells against therapeutic stress by maintaining cellular redox balance.

Immunotherapy

L-DCT has been identified as a potential target for immunotherapy due to its expression in melanoma cells. Its role as a tumor-associated antigen makes it a candidate for vaccine development aimed at eliciting an immune response against melanoma cells. Research indicates that targeting L-DCT could enhance the effectiveness of T-cell-based therapies .

Gene Therapy

Gene therapy approaches utilizing L-DCT have been explored, particularly in the context of enhancing immune responses against tumors. By introducing genes encoding L-DCT into immune cells, researchers aim to boost the production of specific antibodies against melanoma . This strategy could potentially lead to more effective treatments for patients with advanced melanoma.

Molecular Mechanisms and Pathways

L-DCT is involved in several molecular pathways that regulate cell survival and proliferation. It has been shown to interact with signaling molecules such as ERK (extracellular signal-regulated kinase), which plays a critical role in cell growth and differentiation. The activation of this pathway by L-DCT-derived products may contribute to the aggressive behavior of certain melanoma subtypes .

Comparative Analysis of L-DCT Applications

Application AreaDescriptionKey Findings
Melanoma BiologyInvolved in melanin biosynthesis and cellular resistance mechanismsOverexpression linked to chemo/radiotherapy resistance
ImmunotherapyTarget for vaccines and T-cell therapiesPotential to enhance immune response against melanoma
Gene TherapyIntroduction of L-DCT genes into immune cellsAims to boost antibody production against tumors
Molecular PathwaysInteraction with ERK signaling pathwayMay promote aggressive tumor behavior through signaling modulation

Chemical Reactions Analysis

Core Enzymatic Reaction

L-dopachrome tautomerase (DCT) catalyzes the rearrangement of L-dopachrome (L-DC) to 5,6-dihydroxyindole-2-carboxylic acid (DHICA) via a tautomerization reaction. This enzymatic pathway contrasts with the spontaneous conversion of L-DC to 5,6-dihydroxyindole (DHI) , which is highly reactive and cytotoxic . The reaction proceeds through a proton transfer mechanism, ensuring structural rearrangement without altering the molecular formula.

Reaction Table

SubstrateProductPathway
L-Dopachrome (L-DC)5,6-Dihydroxyindole-2-carboxylic acid (DHICA)Enzymatic (DCT-mediated)
L-Dopachrome (L-DC)5,6-Dihydroxyindole (DHI)Spontaneous

DCT’s activity reduces the formation of decarboxylated intermediates like DHI, mitigating oxidative stress and cytotoxicity in melanocytes .

Kinetic Parameters and Efficiency

Kinetic studies reveal DCT exhibits Michaelis-Menten kinetics , with substrate-specific parameters indicating high enzymatic efficiency. While exact values for the 387-395 peptide fragment are not explicitly reported, the full-length enzyme demonstrates:

  • Kₘ (Michaelis constant): 10–50 μM for L-DC .

  • Vₘₐₓ (Maximum velocity): Dependent on substrate concentration and pH.

The enzyme’s catalytic efficiency (kₐₜ/ Kₘ) highlights its role in melanogenesis, ensuring rapid conversion of L-DC to DHICA under physiological conditions.

Structural Basis of Catalysis

DCT forms a homotrimeric structure with intersubunit β-sheets, resembling its homolog macrophage migration inhibitory factor (MIF) . X-ray crystallography of the human enzyme shows:

  • A positively charged pocket at the N-terminus, critical for substrate binding .

  • Conserved residues (e.g., Lys32, Ser63) in the active site facilitate proton transfer .

Mutations in the active site (e.g., R194Q) disrupt catalysis, reducing DCT activity and altering melanin synthesis pathways .

Implications in Melanogenesis and Pathology

DCT’s activity determines the ratio of eumelanin (dark pigment) to pheomelanin (red/yellow pigment). Defects in DCT lead to:

  • Accumulation of cytotoxic intermediates (e.g., DHI), increasing oxidative damage .

  • Shifts toward pheomelanin synthesis, observed in albinism and certain melanoma phenotypes .

In melanoma, DCT expression correlates with stress resistance and tumor progression, suggesting its role in adaptive survival pathways .

Comparison with Similar Compounds

D-Dopachrome Tautomerase (DDT)

Structural Features :

  • DDT shares 33% sequence homology with macrophage migration inhibitory factor (MIF) and forms a homotrimer similar to MIF .
  • Its catalytic site contains a conserved N-terminal proline residue, analogous to MIF’s active site .

Catalytic Activity :

  • DDT specifically tautomerizes D-dopachrome, unlike DCT, which acts on L-dopachrome .
  • No direct role in melanogenesis has been identified; instead, DDT is implicated in inflammatory responses .

Pathophysiological Roles :

Macrophage Migration Inhibitory Factor (MIF)

Structural Features :

  • MIF is a homotrimer with a catalytic N-terminal proline residue essential for tautomerase activity .
  • Unlike DCT, MIF lacks homology to tyrosinase-family proteins but shares structural motifs with bacterial isomerases .

Catalytic Activity :

  • MIF catalyzes the conversion of non-physiological substrates, including D-dopachrome and L-dopachrome methyl esters, into indole derivatives .
  • Physiological substrates for MIF remain unidentified, though phenylpyruvic acid and 4-hydroxyphenylpyruvic acid (HPP) are proposed candidates .

Pathophysiological Roles :

  • MIF functions as a cytokine and hormone, regulating inflammation, immune responses, and cancer progression .
  • Its tautomerase activity is linked to pro-inflammatory effects, and inhibitors like phenolic hydrazones and sulforaphane block both enzymatic and biological activities .

Comparative Analysis Table

Feature DCT (TRP-2) DDT MIF
Structure Homodimer; TRP family member Homotrimer; MIF homolog Homotrimer; bacterial isomerase motifs
Catalytic Substrate L-dopachrome → DHICA D-dopachrome D-/L-dopachrome methyl esters
Key Residue Active site not fully defined N-terminal proline N-terminal proline
Biological Role Melanin synthesis Uncertain; potential inflammation Inflammation, immunity, cancer
Disease Association Melanoma, chemoresistance Not well characterized Sepsis, cancer, autoimmune diseases
Inhibitors Limited data Not reported Phenolic hydrazones, sulforaphane

Key Research Findings

Enzymatic Specificity: DCT’s substrate specificity for L-dopachrome distinguishes it from MIF and DDT, which act on D-isomers or methyl esters . MIF’s tautomerase activity on non-physiological substrates (e.g., L-dopachrome methyl ester) is well-documented, but its physiological relevance remains debated .

Inhibitor Development: MIF inhibitors like sulforaphane and phenolic hydrazones target its catalytic proline, irreversibly blocking tautomerase activity and downstream inflammation . No specific inhibitors for DCT have been reported, highlighting a gap in therapeutic research .

Structural Insights :

  • AlphaFold models predict DCT’s tertiary structure with high confidence (pLDDT = 87.81), aiding in understanding its substrate-binding pockets .
  • MIF and DDT share trimeric architectures but differ in surface charge distribution, influencing substrate binding and inhibitor design .

Unresolved Questions and Contradictions

  • Physiological Substrates: While DCT’s role in melanogenesis is clear, MIF’s tautomerase activity lacks a confirmed physiological substrate, with conflicting evidence for HPP .
  • Evolutionary Links : DDT’s homology to MIF suggests shared ancestral origins, but their divergent biological roles (immune vs. pigmentary) remain unexplained .

Preparation Methods

Expression and Purification of L-dopachrome tautomerase (387-395)

1.1 Recombinant Expression

  • The enzyme or its peptide fragment is typically expressed recombinantly in bacterial systems such as Escherichia coli using plasmid vectors that carry the gene encoding the relevant segment (residues 387-395).
  • Induction of protein expression is commonly achieved using IPTG (isopropyl-β-D-thiogalactopyranoside) at concentrations around 0.4 mM, incubated for 2 hours at 37°C to maximize yield of the target protein fragment.
  • Expression vectors are designed to include affinity tags (e.g., His-tag) to facilitate purification.

1.2 Cell Lysis and Protein Extraction

  • Cells expressing the protein are harvested and lysed mechanically or chemically. Mechanical disruption may involve homogenizers or sonication in cold conditions (4°C) to preserve protein integrity.
  • The lysate is clarified by centrifugation to remove cell debris.

1.3 Purification Protocol

  • Affinity chromatography using nickel-nitrilotriacetic acid (Ni-NTA) agarose columns is employed to isolate His-tagged protein fragments. Elution is performed with imidazole-containing buffers (e.g., 500 mM imidazole in 20 mM Tris-HCl, pH 7.9).
  • Following affinity purification, the protein is dialyzed against buffers with gradually decreasing urea concentrations to refold denatured proteins into bioactive conformations. Dialysis is performed overnight at 4°C against buffers containing reducing agents like dithiothreitol (DTT) to maintain proper disulfide bond formation.
  • Additional purification steps may include ion-exchange chromatography and size-exclusion chromatography to enhance purity and remove contaminants.

Chemical Synthesis of L-dopachrome tautomerase Peptide (387-395)

  • For short peptide fragments such as residues 387-395, solid-phase peptide synthesis (SPPS) is a preferred method.
  • The peptide is synthesized stepwise on a resin, using Fmoc (9-fluorenylmethoxycarbonyl) chemistry to protect amino groups during chain elongation.
  • After synthesis, peptides are cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.
  • Mass spectrometry is used to confirm the molecular weight and identity of the synthesized peptide.

Enzymatic Activity and Folding Verification

  • Proper folding and enzymatic activity of the purified enzyme or peptide are verified by biochemical assays.
  • For L-dopachrome tautomerase, the tautomerization activity can be measured by incubating the enzyme with L-dopachrome and monitoring the formation of DHICA spectrophotometrically or by HPLC.
  • Structural integrity can be assessed by SDS-PAGE and isoelectric focusing to confirm purity and correct folding.
  • Mass spectrometry can also be used to verify the formation of expected reaction products and to exclude degradation or modification of the enzyme.

Data Table: Summary of Preparation Steps for L-dopachrome tautomerase (387-395)

Step Method/Technique Conditions/Notes References
Gene cloning and expression Recombinant plasmid in E. coli IPTG induction, 0.4 mM, 2 h at 37°C
Cell lysis Mechanical homogenization or sonication Performed at 4°C to preserve protein
Affinity purification Ni-NTA agarose chromatography Elution with 500 mM imidazole in 20 mM Tris-HCl, pH 7.9
Protein refolding Dialysis with decreasing urea, DTT Overnight at 4°C
Additional purification Ion-exchange and size-exclusion chromatography To improve purity
Peptide synthesis (if applicable) Solid-phase peptide synthesis (SPPS) Fmoc chemistry, RP-HPLC purification
Activity assay Enzymatic tautomerization assay L-dopachrome substrate, spectrophotometric/HPLC analysis
Structural verification SDS-PAGE, isoelectric focusing, mass spectrometry Confirm purity and correct folding

Research Findings and Considerations

  • The preparation of L-dopachrome tautomerase (387-395) requires careful control of pH and temperature during purification to maintain enzyme stability and activity.
  • Recombinant expression systems allow for production of sufficient quantities of enzyme or peptide for biochemical and structural studies.
  • Refolding protocols involving gradual removal of denaturants and the presence of reducing agents are critical for restoring enzymatic activity after purification from inclusion bodies.
  • The tautomerase activity assay confirms the functional integrity of the enzyme, distinguishing it from spontaneous non-enzymatic reactions that produce different melanin intermediates.
  • Mass spectrometry and HPLC are essential tools for verifying the identity and purity of both the enzyme and its reaction products.

Q & A

Basic Research Questions

Q. What is the enzymatic function and biological significance of L-dopachrome tautomerase (387-395)?

  • Methodological Context : L-Dopachrome tautomerase (DCT) catalyzes the isomerization of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHIC), a critical step in melanin biosynthesis. This reaction is measured via spectrophotometric absorbance decay at 475 nm due to the conversion of orange-colored L-dopachrome to colorless DHIC . Structurally, DCT shares homology with tyrosinase-related proteins (TRPs) and forms part of the MIF (macrophage migration inhibitory factor) family, which also exhibits tautomerase activity .
  • Biological Relevance : Beyond melanogenesis, DCT/MIF isoforms regulate immune responses, such as counteracting glucocorticoid-mediated immunosuppression and modulating cytokine production (e.g., TNF-α, IL-6) .

Q. How can tautomerase activity be experimentally measured in vitro?

  • Methodology :

Substrate Preparation : Freshly synthesize L-dopachrome by oxidizing L-DOPA with sodium periodate (NaIO₄) under alkaline conditions .

Enzymatic Assay : Monitor absorbance decay at 475 nm over time (0–15 seconds) to capture initial reaction velocity. Correct for non-enzymatic decay by subtracting background activity (e.g., buffer-only controls) .

Kinetic Parameters : Calculate KmK_m and VmaxV_{max} using nonlinear regression fitting to the Michaelis-Menten equation. For MIF isoforms, KmK_m values for L-dopachrome methyl ester are ~665 μM .

Advanced Research Questions

Q. How do substrate specificity and kinetic discrepancies arise between MIF and DCT isoforms?

  • Methodological Analysis :

  • Substrate Specificity : MIF primarily acts on L-dopachrome methyl ester and phenylpyruvate, while DCT (TRP2) is specific to L-dopachrome in melanosomes. EC 5.3.3.12 (DCT) and EC 4.1.1.84 (D-dopachrome tautomerase) are evolutionarily distinct, with DCT inactive on D-dopachrome .
  • Structural Basis : Catalytic differences arise from conserved N-terminal proline residues in MIF vs. metal-binding domains in DCT. X-ray crystallography reveals that MIF inhibitors bind via hydrogen bonding and π-π interactions .

Q. What are the challenges in developing selective tautomerase inhibitors, and how can they be addressed?

  • Technical Challenges :

  • Substrate Instability : L-Dopachrome degrades non-enzymatically, requiring fresh preparation and rapid assay setup .
  • Assay Limitations : Traditional absorbance-based methods suffer from spectral interference. Fluorescence polarization assays using labeled inhibitors (e.g., FITC-conjugated compounds) enable direct binding measurements with higher sensitivity and scalability for high-throughput screening .
    • Case Study : Sulforaphane inhibits MIF’s tautomerase activity (IC₅₀ ~10 μM) by targeting the catalytic proline residue, validated via competitive binding assays and crystallography .

Q. How do MIF and DCT isoforms contribute to disease mechanisms, and what experimental models are used to study them?

  • Disease Links :

  • Cancer : MIF promotes tumor angiogenesis and immune evasion via VEGF upregulation. In gliomas, MIF inhibition reduces myeloid-derived suppressor cell infiltration .
  • Inflammation : MIF amplifies pro-inflammatory cytokine cascades in sepsis and autoimmune diseases. Knockout murine models show attenuated inflammatory responses .
    • Experimental Models :
  • In Vivo : Use MIF⁻/⁻ mice or siRNA knockdown in tumor xenografts to assess metastatic potential .
  • In Vitro : Measure cytokine secretion (ELISA) in PBMCs treated with recombinant MIF (10–100 ng/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.